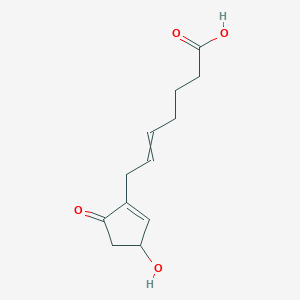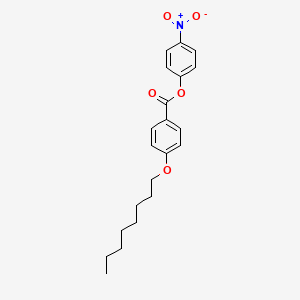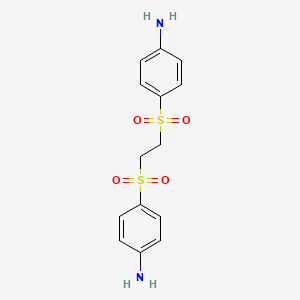
4,4'-(Ethane-1,2-diyldisulfonyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Ethane-1,2-diyldisulfonyl)dianiline: is an organic compound with the molecular formula C14H16N2O2 It is characterized by the presence of two sulfonyl groups attached to an ethane backbone, with each sulfonyl group further bonded to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline typically involves the reaction of 4-nitroaniline with ethylene disulfonyl chloride under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of 4-nitroaniline attack the sulfonyl chloride groups, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline involves large-scale reactors with precise temperature and pressure controls. The reactants are introduced in a stepwise manner to ensure complete conversion and high purity of the final product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline is used as a building block in the synthesis of advanced polymers and materials. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For instance, sulfonyl derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline is used in the production of high-performance coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4,4’-Diaminodiphenylmethane: Similar structure but lacks the sulfonyl groups.
4,4’-Diaminodiphenyl sulfone: Contains sulfone groups but has a different backbone structure.
4,4’-Ethylenedianiline: Similar backbone but different functional groups.
Uniqueness: 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline is unique due to the presence of both sulfonyl and aniline groups, which confer distinct chemical and physical properties. Its ability to form stable cross-linked networks and its interaction with biological molecules make it a versatile compound in various applications.
Propriétés
Numéro CAS |
52183-59-2 |
|---|---|
Formule moléculaire |
C14H16N2O4S2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-[2-(4-aminophenyl)sulfonylethylsulfonyl]aniline |
InChI |
InChI=1S/C14H16N2O4S2/c15-11-1-5-13(6-2-11)21(17,18)9-10-22(19,20)14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2 |
Clé InChI |
IKPXLKVSMMAKSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



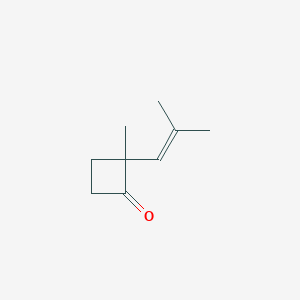
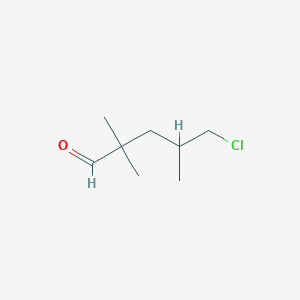
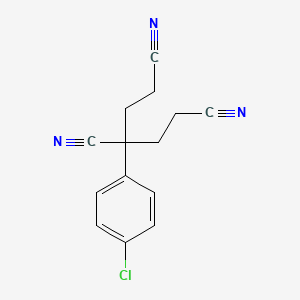
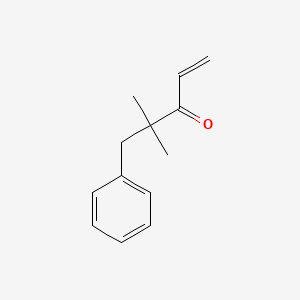

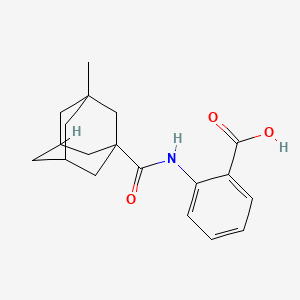
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)

